

Analysis of 1,5-dimethyl-1H-pyrrole-2-carbaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 1,5-dimethyl-1H-pyrrole-2-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis of **1,5-dimethyl-1H-pyrrole-2-carbaldehyde**. Due to the absence of publicly available single-crystal X-ray diffraction data, this document focuses on the expected spectroscopic characteristics of the molecule. It outlines the standard experimental protocols for the synthesis and characterization of such a compound, employing techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide presents predicted spectroscopic data and visual workflows to aid researchers in the identification and characterization of **1,5-dimethyl-1H-pyrrole-2-carbaldehyde** and related heterocyclic compounds.

Introduction

Pyrrole-2-carbaldehydes are a class of organic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and utility as synthetic intermediates. The substituent pattern on the pyrrole ring plays a crucial role in modulating the physicochemical properties and biological functions of these molecules. The compound **1,5-dimethyl-1H-pyrrole-2-carbaldehyde** is a derivative of this class, and a thorough understanding of its structural features is essential for its potential applications. This guide addresses the analytical methodologies required for its structural elucidation.

Predicted Spectroscopic Data

In the absence of experimentally determined data in the peer-reviewed literature, the following tables summarize the predicted spectroscopic data for **1,5-dimethyl-1H-pyrrole-2-carbaldehyde**. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ^1H NMR Spectroscopic Data

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
CHO	9.4 - 9.6	Singlet	N/A
H3	6.8 - 7.0	Doublet	~4.0
H4	6.1 - 6.3	Doublet	~4.0
N-CH ₃	3.8 - 4.0	Singlet	N/A
C5-CH ₃	2.2 - 2.4	Singlet	N/A

Solvent: CDCl₃

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Carbon Atom	Predicted Chemical Shift (δ , ppm)
C=O	178 - 182
C2	140 - 145
C5	138 - 142
C3	120 - 125
C4	108 - 112
N-CH ₃	32 - 36
C5-CH ₃	12 - 15

Solvent: CDCl₃

Table 3: Predicted Infrared (IR) Spectroscopy Data

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
C=O (aldehyde)	1660 - 1680	Strong
C-H (aldehyde)	2820 - 2850, 2720 - 2750	Medium
C=C (aromatic)	1500 - 1600	Medium
C-N	1300 - 1350	Medium
C-H (aliphatic)	2900 - 3000	Medium

Table 4: Predicted Mass Spectrometry (MS) Data

Ion	Predicted m/z
[M] ⁺	123.0684
[M-H] ⁺	122.0606
[M-CHO] ⁺	94.0657
[M-CH ₃] ⁺	108.0449

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections detail the standard experimental methodologies for the synthesis and structural characterization of **1,5-dimethyl-1H-pyrrole-2-carbaldehyde**.

Synthesis: Vilsmeier-Haack Reaction

A common method for the formylation of pyrroles is the Vilsmeier-Haack reaction.

Materials:

- 1,5-dimethyl-1H-pyrrole

- Phosphorus oxychloride (POCl_3)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexane and Ethyl Acetate for elution

Procedure:

- To a stirred solution of DMF in DCM at 0 °C, add POCl_3 dropwise.
- Allow the mixture to stir for 30 minutes at room temperature to form the Vilsmeier reagent.
- Cool the reaction mixture back to 0 °C and add a solution of 1,5-dimethyl-1H-pyrrole in DCM dropwise.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
- Quench the reaction by slowly pouring it into a beaker of ice and then neutralize with a saturated sodium bicarbonate solution.
- Extract the aqueous layer with DCM (3x).
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

X-ray Crystallography

For a definitive three-dimensional structure, single-crystal X-ray diffraction would be the method of choice.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Protocol:

- Crystallization: Grow single crystals of the purified compound. This can be achieved by slow evaporation of a solution, vapor diffusion, or cooling of a saturated solution. Suitable solvents or solvent systems need to be screened. The crystal should be of sufficient size (typically >0.1 mm in all dimensions) and quality.[\[2\]](#)
- Data Collection: Mount a suitable crystal on a goniometer.[\[3\]](#) Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo K α ($\lambda = 0.71073$ Å) or Cu K α ($\lambda = 1.5418$ Å) radiation.
- Structure Solution and Refinement: Process the collected data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters using full-matrix least-squares on F^2 .

NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.

Protocol:

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a spectrometer (e.g., 400 or 500 MHz). Standard acquisition parameters would be used.
- Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Protocol:

- Sample Preparation: For a solid sample, this can be done by preparing a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. For a liquid, a thin film between salt plates can be used.
- Data Acquisition: Record the IR spectrum over the range of 4000-400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

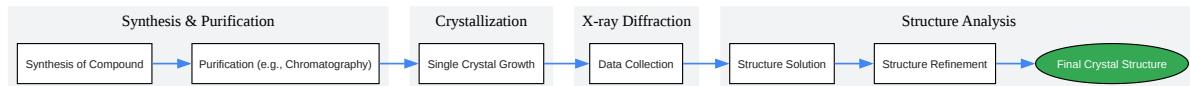
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Protocol:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. This can be done via direct infusion, or for volatile compounds, through a gas chromatograph (GC-MS).
- Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
- Detection: The detector records the abundance of each ion, generating a mass spectrum.

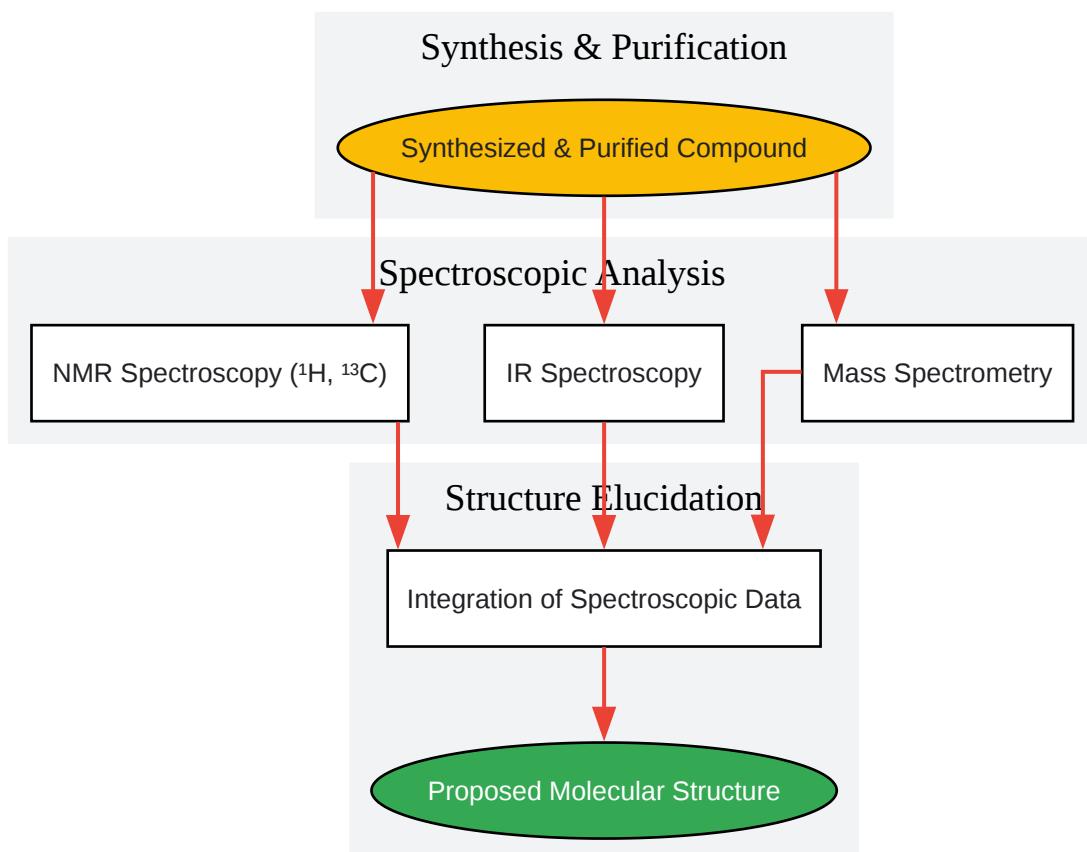
Visualized Workflows

The following diagrams illustrate the general experimental workflows for the structural characterization of a novel compound like **1,5-dimethyl-1H-pyrrole-2-carbaldehyde**.



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Workflow for Crystal Structure Determination.



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